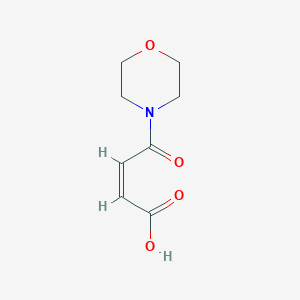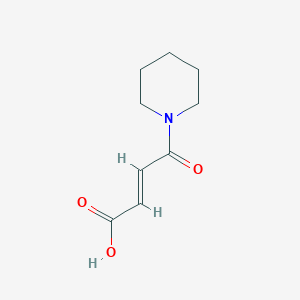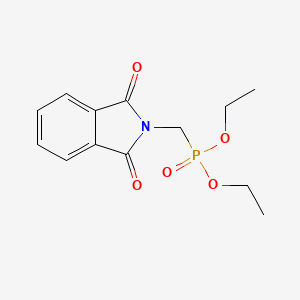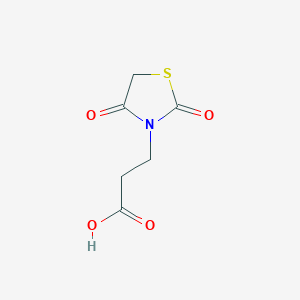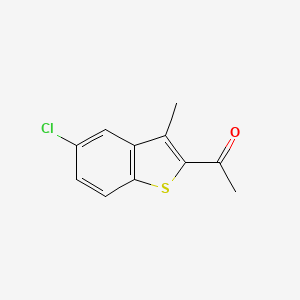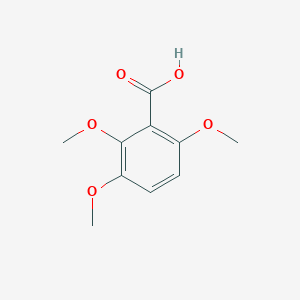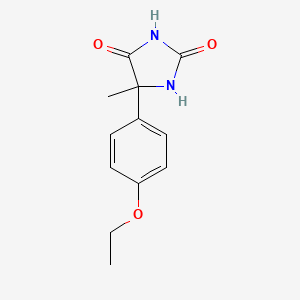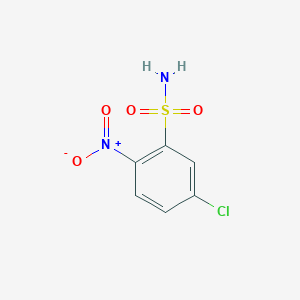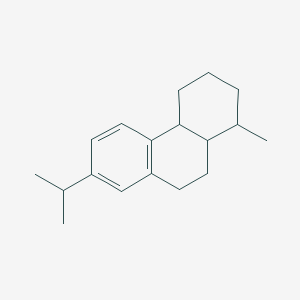
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane
概要
説明
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C5H4F7I. It is a colorless to light yellow liquid at room temperature and is known for its high reactivity due to the presence of both fluorine and iodine atoms .
準備方法
The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane typically involves the reaction of a fluorinated alkene with iodine. One common method is the addition of iodine to a fluorinated alkene under controlled conditions. Industrial production methods may involve the use of specialized fluorination reagents and catalysts to achieve high yields and purity .
化学反応の分析
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated alcohols or acids. Reduction reactions can lead to the formation of fluorinated alkanes.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include fluorinated alcohols, acids, and alkanes .
科学的研究の応用
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in bioimaging and as a tracer due to its unique fluorine content.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
作用機序
The mechanism of action of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane involves its high reactivity due to the presence of both fluorine and iodine atoms. The fluorine atoms increase the compound’s electronegativity, making it a strong electrophile, while the iodine atom can act as a leaving group in substitution reactions. This combination allows the compound to participate in a wide range of chemical reactions, targeting various molecular pathways .
類似化合物との比較
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane can be compared with other fluorinated iodides, such as:
1,1,1-Trifluoro-2-iodoethane: Similar in structure but with fewer fluorine atoms, making it less reactive.
1,1,1,2-Tetrafluoro-2-iodoethane: Similar in reactivity but with a different carbon backbone, affecting its chemical properties.
1,1,1-Trifluoro-4-iodobutane: Similar in structure but with different fluorine placement, leading to different reactivity patterns
This compound is unique due to its specific arrangement of fluorine and iodine atoms, which confer distinct reactivity and properties compared to other fluorinated iodides .
特性
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDKMYDLZBFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348047 | |
| Record name | 2-(2-Iodoethyl)perfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99324-96-6 | |
| Record name | 2-(2-Iodoethyl)perfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



